molecular formula C14H22N2O3 B2798455 1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361701-52-0

1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2798455
CAS No.: 2361701-52-0
M. Wt: 266.341
InChI Key: SLWPALFQHQBSOR-UHFFFAOYSA-N
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Description

1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a unique structure that combines azetidine, piperidine, and propenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the piperidine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings may facilitate binding to these targets, while the propenone moiety could participate in covalent interactions or hydrogen bonding. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one: shares similarities with other compounds containing azetidine or piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

1-[4-[2-(methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-3-13(17)15-7-4-11(5-8-15)14(18)16-9-6-12(16)10-19-2/h3,11-12H,1,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWPALFQHQBSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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